molecular formula C15H26O2 B11755328 1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol CAS No. 30167-28-3

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol

Cat. No.: B11755328
CAS No.: 30167-28-3
M. Wt: 238.37 g/mol
InChI Key: AHNGXHRYFGQWSL-UHFFFAOYSA-N
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Description

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a methylidene group, an isopropyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor to form the decahydronaphthalene core. Subsequent functionalization steps introduce the methylidene, isopropyl, and hydroxyl groups under controlled conditions. Reagents such as strong acids or bases, oxidizing agents, and reducing agents are often employed in these steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with a similar cyclohexene structure but lacking the hydroxyl groups.

    1-Methyl-6-methylidene-4-propan-2-yl-2,3,4,7,8,8a-hexahydro-1H-naphthalene: Another related compound with a similar core structure but different functional groups.

Uniqueness

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol is unique due to the presence of both hydroxyl groups and the methylidene group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNGXHRYFGQWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calamendiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30167-28-3
Record name Calamendiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 - 171.5 °C
Record name Calamendiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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